2-Methylheptanoyl chloride

Description

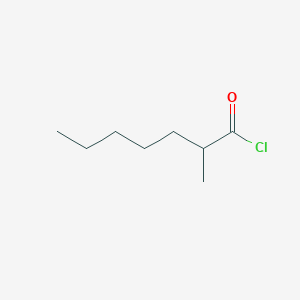

Structure

3D Structure

Properties

IUPAC Name |

2-methylheptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPOJBPJGIYSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557780 | |

| Record name | 2-Methylheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13751-83-2 | |

| Record name | 2-Methylheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylheptanoyl Chloride for Advanced Research and Drug Development

Introduction: Unveiling the Synthetic Potential of 2-Methylheptanoyl Chloride

Welcome to a comprehensive exploration of this compound (CAS No. 13751-83-2), a reactive acyl chloride that serves as a versatile building block in modern organic synthesis.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth perspective on its properties, synthesis, reactivity, and, most importantly, its application in the creation of complex molecules with therapeutic potential. As a chiral acylating agent, this compound provides a unique lipophilic side chain that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document moves beyond a simple recitation of facts to provide a field-proven understanding of how to effectively synthesize, handle, and utilize this valuable chemical intermediate.

Core Physicochemical and Structural Characteristics

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 13751-83-2 | [1][2] |

| Molecular Formula | C₈H₁₅ClO | [1][2] |

| Molecular Weight | 162.66 g/mol | [1] |

| Boiling Point | 32-34 °C at 0.6 torr | Literature value. The boiling point at atmospheric pressure is expected to be significantly higher. |

| Density | Not experimentally determined. Predicted to be ~0.9-1.0 g/mL. | Based on similar aliphatic acyl chlorides. |

| Refractive Index | Not experimentally determined. | |

| IUPAC Name | This compound | [1] |

| Synonyms | Heptanoyl chloride, 2-methyl-; 2-methyl-heptanoic acid chloride | [1] |

Spectroscopic Signature: Identification and Characterization

While a comprehensive public database of experimental spectra for this compound is not available, its structure allows for a detailed prediction of its spectral characteristics. These predictions are invaluable for reaction monitoring and product confirmation.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

-

δ ~2.9-3.1 ppm (quartet, 1H): The methine proton at the C2 position, deshielded by the adjacent carbonyl group and split by the C2-methyl group and the C3 methylene protons.

-

δ ~1.4-1.7 ppm (multiplet, 2H): The methylene protons at the C3 position.

-

δ ~1.2-1.4 ppm (multiplet, 6H): The methylene protons at the C4, C5, and C6 positions.

-

δ ~1.2 ppm (doublet, 3H): The methyl protons at the C2 position, coupled to the C2 methine proton.

-

δ ~0.9 ppm (triplet, 3H): The terminal methyl protons of the heptanoyl chain.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.

-

δ ~175-178 ppm: The highly deshielded carbonyl carbon.

-

δ ~50-55 ppm: The methine carbon at the C2 position.

-

δ ~30-35 ppm: The methylene carbons of the aliphatic chain.

-

δ ~22-29 ppm: The remaining methylene carbons.

-

δ ~18-22 ppm: The C2-methyl carbon.

-

δ ~14 ppm: The terminal methyl carbon.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by a strong, characteristic absorption from the carbonyl group.

-

~1790-1815 cm⁻¹ (strong, sharp): C=O stretching vibration of the acyl chloride. This is a key diagnostic peak and its high frequency is characteristic of acyl chlorides.

-

~2850-2960 cm⁻¹ (medium-strong): C-H stretching vibrations of the aliphatic chain.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will show characteristic fragmentation patterns for an aliphatic acyl chloride.

-

Molecular Ion (M⁺): A pair of peaks at m/z 162 and 164 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes.[3] The molecular ion peak itself may be weak.

-

[M-Cl]⁺: A strong peak at m/z 127, corresponding to the loss of the chlorine atom to form the stable acylium ion.

-

Other Fragments: A series of fragment ions resulting from the cleavage of the alkyl chain.

Synthesis of this compound: A Comparative Protocol Analysis

The synthesis of this compound is most commonly achieved by the chlorination of the corresponding carboxylic acid, 2-methylheptanoic acid. The choice of chlorinating agent is a critical experimental parameter, influencing reaction conditions, selectivity, and work-up procedures.

Method 1: The Oxalyl Chloride Approach

This method is often favored in laboratory settings for its mild reaction conditions and the formation of gaseous byproducts, which simplifies purification. A literature procedure reports the successful synthesis of this compound using this reagent.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methylheptanoic acid (5.0 g).

-

Reagent Addition: Under a nitrogen atmosphere, add oxalyl chloride (7.6 mL) to the flask.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (CO₂ and CO).

-

Work-up and Purification: Following the completion of the reaction, the excess oxalyl chloride and solvent (if used) can be removed under reduced pressure. The product can then be purified by vacuum distillation, with a reported boiling point of 32°-34 °C at 0.6 torr.

Causality and Expertise: The use of oxalyl chloride is advantageous as the byproducts (CO₂, CO, HCl) are gases, driving the reaction to completion and simplifying purification. This method avoids the high temperatures and potentially harsh conditions of other chlorinating agents, which is beneficial for substrates with sensitive functional groups.

Method 2: The Thionyl Chloride Alternative

Thionyl chloride (SOCl₂) is another common and cost-effective reagent for the synthesis of acyl chlorides.[4] While no specific protocol for this compound was found, a general and reliable procedure can be adapted.[5]

Reaction Scheme:

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-methylheptanoic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (2.0 eq) to the flask. The reaction can be run neat or in an inert solvent like dichloromethane or toluene.[5]

-

Catalyst (Optional): For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Gently heat the reaction mixture to reflux (typically around 80 °C for neat thionyl chloride) and maintain for 2-3 hours, or until the evolution of gases ceases.[5]

-

Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to protect the vacuum pump). The crude this compound can then be purified by vacuum distillation.

Trustworthiness and Self-Validation: The completion of the reaction is visually confirmed by the cessation of gas evolution. The purity of the final product should be verified by the spectroscopic methods outlined previously. The characteristic IR stretch of the acyl chloride carbonyl and the disappearance of the broad -OH stretch of the carboxylic acid are strong indicators of a successful conversion.

Caption: Comparative workflows for the synthesis of this compound.

Reactivity and Synthetic Utility in Drug Development

This compound, as a reactive acyl chloride, is an excellent electrophile for a variety of nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

Amide Bond Formation

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the formation of amides. This is arguably its most significant application in the context of drug development, as the amide bond is a fundamental linkage in a vast array of pharmaceuticals, including peptides.

Caption: Generalized workflow for amide synthesis via acylation.

A Finnish patent discloses the use of this compound in the preparation of therapeutically useful peptides that contain acylglutamic acid.[6] This suggests its role in acylating an amino group, likely the N-terminus of a peptide or an amino acid side chain, to introduce the 2-methylheptanoyl moiety. The introduction of this lipophilic group can enhance membrane permeability and oral bioavailability of peptide-based drugs.

Ester Formation

In a similar fashion, this compound reacts readily with alcohols to form esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 2-methylheptanoyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and provides a direct route to aryl ketones. These ketones can then be further functionalized or reduced to the corresponding alkyl group.

Safety, Handling, and Storage: A Protocol for Safe Laboratory Practice

Acyl chlorides are corrosive, lachrymatory, and react violently with water.[7][8] Therefore, strict adherence to safety protocols is paramount.

Table 2: Hazard and Safety Information

| Hazard | Precaution | First Aid |

| Corrosive | Causes severe skin burns and eye damage.[8] | In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[8] For eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention. |

| Lachrymator | Substance which increases the flow of tears.[7] | Move to fresh air. |

| Reacts with Water | Reacts violently with water, releasing corrosive HCl gas. | Use CO₂, dry chemical, or foam for extinction. Do not use water. |

| Inhalation Hazard | May cause respiratory irritation.[8] | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[8]

-

Ensure that an eyewash station and safety shower are readily accessible.[7]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[7]

-

Keep the container tightly sealed to prevent exposure to moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][8]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful reagent for the introduction of a chiral, lipophilic acyl group into a wide range of molecules. Its predictable reactivity, particularly in the formation of amides and esters, makes it a valuable intermediate in the synthesis of complex organic compounds, including those with potential therapeutic applications. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential. By adhering to rigorous safety protocols and employing the detailed methodologies described herein, scientists can confidently integrate this versatile building block into their synthetic strategies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). FI86858B - FOERFARANDE FOER FRAMSTAELLNING AV TERAPEUTISKT ANVAENDBARA PEPTIDER, VILKA INNEHAOLLER ACYLGLUTAMINSYRA.

-

Appchem. (n.d.). Heptanoyl chloride, 2-methyl- | 13751-83-2. Retrieved from [Link]

-

. (n.d.). Design, synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the m+2 peak. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

- 1. This compound | C8H15ClO | CID 14234519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. FI86858B - FOERFARANDE FOER FRAMSTAELLNING AV TERAPEUTISKT ANVAENDBARA PEPTIDER, VILKA INNEHAOLLER ACYLGLUTAMINSYRA. - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Methylheptanoyl Chloride: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Methylheptanoyl chloride, a reactive acyl chloride of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its molecular structure, physicochemical properties, synthesis protocols, reactivity profile, and potential applications, with a focus on providing practical insights and methodologies.

Molecular Structure and Identification

This compound is a chiral acyl chloride featuring a seven-carbon chain with a methyl group at the second position. The presence of the reactive acyl chloride functional group makes it a valuable intermediate in a variety of chemical transformations.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 13751-83-2 | [1] |

| Molecular Formula | C₈H₁₅ClO | [1] |

| SMILES | CCCCCC(C)C(=O)Cl | [1] |

| InChIKey | YKPOJBPJGIYSCL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table includes experimentally determined and computed values.

| Property | Value | Source |

| Molecular Weight | 162.66 g/mol | [1] |

| Boiling Point | 32°-34 °C at 0.6 torr | [2] |

| Computed XLogP3 | 3.8 | [1] |

| Computed Topological Polar Surface Area | 17.1 Ų | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 2-methylheptanoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO, CO₂, and HCl), which simplifies purification.

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is based on a reported synthesis of this compound.[2]

Materials:

-

2-Methylheptanoic acid (5.0 g)

-

Oxalyl chloride (7.6 mL)

-

Anhydrous solvent (e.g., dichloromethane or hexane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylheptanoic acid in an anhydrous solvent.

-

Slowly add oxalyl chloride to the stirred solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the initial effervescence subsides, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to yield the final product.[2]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methine proton adjacent to the carbonyl group will be deshielded and appear as a multiplet. The terminal methyl group of the heptanoyl chain will appear as a triplet, while the methyl group at the second position will be a doublet.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon will be the most downfield signal. The chiral center (C2) will also have a characteristic chemical shift. The remaining carbons of the alkyl chain will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a powerful tool for identifying the acyl chloride functional group. A strong absorption band is expected in the region of 1780-1815 cm⁻¹ due to the C=O stretching vibration. C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹.

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be observed, along with an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical to form an acylium ion, and subsequent loss of carbon monoxide.

Reactivity and Chemical Profile

This compound, as a typical acyl chloride, is a highly reactive compound susceptible to nucleophilic acyl substitution.

Caption: General mechanism of nucleophilic acyl substitution.

-

Hydrolysis: Reacts readily with water to form 2-methylheptanoic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with ammonia and primary or secondary amines to form amides.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Stability and Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Applications in Research and Drug Development

While specific examples of the use of this compound in marketed drugs are not readily found, its structural motifs and reactivity make it a potentially valuable building block in medicinal chemistry.

-

Introduction of Lipophilic Moieties: The 2-methylheptanoyl group can be introduced into a lead compound to increase its lipophilicity, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The methyl group can also play a role in modulating the compound's binding to its biological target.

-

Peptide Synthesis: Acyl chlorides are used in peptide synthesis to couple amino acids. This compound could be used to introduce a lipophilic N-terminal cap to a peptide, potentially enhancing its membrane permeability and stability.

-

Synthesis of Chiral Building Blocks: As a chiral molecule, this compound can be used in the synthesis of enantiomerically pure compounds, which is crucial in drug development as different enantiomers can have vastly different pharmacological activities.

The presence of a chlorine atom in a molecule can also influence its biological activity and metabolic stability.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. Its reactivity as an acyl chloride allows for the straightforward introduction of the 2-methylheptanoyl moiety into a wide range of molecules. While detailed experimental data for this specific compound is limited, its properties and reactivity can be largely inferred from related structures. Further research into the applications of this compound, particularly in the synthesis of novel bioactive compounds, is warranted.

References

-

PrepChem.com. Synthesis of D2. This compound. [Link]

-

PubChem. This compound | C8H15ClO | CID 14234519. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methylheptanoyl Chloride from 2-Methylheptanoic Acid

<-33>

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of 2-methylheptanoic acid to its corresponding acyl chloride, 2-methylheptanoyl chloride, is a critical step in the synthesis of numerous pharmaceutical and fine chemical products. This guide provides an in-depth analysis of this transformation, focusing on the underlying chemical principles, reagent selection, a detailed experimental protocol, and critical safety considerations. By elucidating the causality behind experimental choices and grounding the protocol in established chemical literature, this document serves as a practical and authoritative resource for laboratory professionals.

Introduction: The Significance of Acyl Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in organic synthesis. Their enhanced electrophilicity, compared to the parent carboxylic acid, allows for facile nucleophilic acyl substitution reactions. This reactivity makes them indispensable in the formation of esters, amides, and other carbonyl compounds. This compound, specifically, is a key building block in the synthesis of various target molecules where the 2-methylheptanoyl moiety is required.

Mechanistic Insights and Reagent Selection

The synthesis of this compound from 2-methylheptanoic acid is fundamentally a nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The choice of the chlorinating agent is a critical parameter that influences reaction efficiency, by-product profile, and the ease of purification.

Common Chlorinating Agents: A Comparative Analysis

Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.

-

Thionyl Chloride (SOCl₂): This is a widely used reagent due to its effectiveness and the convenient nature of its by-products. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] The gaseous nature of these by-products simplifies the work-up procedure, as they can be easily removed from the reaction mixture.[1]

-

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent reagent for this conversion and is often considered milder and more selective than thionyl chloride.[2] The reaction produces the acyl chloride, carbon dioxide (CO₂), and carbon monoxide (CO), which are all gaseous by-products.[2] This reaction is often catalyzed by N,N-dimethylformamide (DMF).[3]

-

Other Reagents: Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can also be used but are generally less favored due to the formation of non-volatile phosphorus-based by-products, which can complicate purification.[4][5]

For the synthesis of this compound, thionyl chloride represents a robust and economically viable choice, consistently providing high yields and a straightforward purification process.

Reaction Mechanism with Thionyl Chloride

The reaction proceeds through a well-established mechanism:

-

Formation of a Chlorosulfite Intermediate: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the release of a chloride ion.

-

Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

Decomposition: The resulting tetrahedral intermediate collapses, yielding the final acyl chloride, sulfur dioxide, and hydrogen chloride.

Caption: Mechanism of this compound synthesis using thionyl chloride.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Material/Reagent | Purity | Supplier | Notes |

| 2-Methylheptanoic Acid | ≥98.5% (GC)[6] | e.g., Sigma-Aldrich | Ensure it is dry. |

| Thionyl Chloride | ≥99% | e.g., Sigma-Aldrich | Handle with extreme care in a fume hood. |

| Anhydrous Toluene | Reagent Grade | --- | As a solvent and for azeotropic removal. |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Gas trap/scrubber (containing a dilute NaOH solution)

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas inlet for an inert atmosphere, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to eliminate any moisture.

-

Charging the Flask: Charge the flask with 2-methylheptanoic acid (1.0 equivalent).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 2.0 equivalents) to the stirred carboxylic acid via the dropping funnel.[7] The reaction is exothermic, so the addition should be controlled to maintain a gentle reaction rate.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (oil bath temperature around 80-90 °C) for 2-3 hours.[7] The evolution of HCl and SO₂ gases will be observed. These gases should be vented through a gas trap.

-

Removal of Excess Thionyl Chloride: After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation. For more efficient removal, add anhydrous toluene and remove the solvent under reduced pressure using a rotary evaporator. This azeotropic removal can be repeated 2-3 times to ensure all residual thionyl chloride is gone.[8]

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.[9]

Caption: A streamlined workflow for the synthesis of this compound.

Safety Considerations: A Self-Validating System

The reagents and products involved in this synthesis are hazardous, necessitating strict adherence to safety protocols.

-

Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water.[10][11][12][13] It should always be handled in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Gaseous By-products: Hydrogen chloride and sulfur dioxide are toxic and corrosive gases. The reaction apparatus must be equipped with a gas scrubber to neutralize these fumes before they are released into the atmosphere.

-

This compound: The product is also corrosive and will react with moisture. It should be handled with care and stored under an inert atmosphere to prevent hydrolysis.

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[12] In case of skin contact, wash the affected area immediately and thoroughly with water.[12] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]

Characterization and Expected Results

The purity of the synthesized this compound can be assessed by standard analytical techniques such as Gas Chromatography (GC), and its identity confirmed by ¹H and ¹³C NMR spectroscopy and Infrared (IR) spectroscopy (strong C=O stretch around 1800 cm⁻¹). The expected yield for this reaction is typically high, often exceeding 90%.

Conclusion

The synthesis of this compound from 2-methylheptanoic acid using thionyl chloride is a reliable and efficient transformation. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a well-defined and safe experimental protocol, researchers can consistently obtain high yields of the desired product. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors.

References

-

PrepChem. (n.d.). Synthesis of D2. This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.

-

Organic Syntheses. (n.d.). Oxalyl Chloride. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 2 Methylheptanoic Acid For Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Davis, M., & Scanlon, D. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 5. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 6. 2-Methylheptanoic acid for synthesis 1188-02-9 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. actylislab.com [actylislab.com]

- 13. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Reactivity of 2-Methylheptanoyl Chloride with Nucleophiles

Abstract

2-Methylheptanoyl chloride is a branched-chain acyl chloride, a class of organic compounds known for their high reactivity and utility as chemical intermediates.[1] This guide provides an in-depth analysis of the reactivity of this compound with a variety of common nucleophiles. We will explore the underlying principles of nucleophilic acyl substitution, detail specific reaction classes, provide experimentally-grounded protocols, and discuss the influence of steric and electronic factors on reaction outcomes. This document is intended for researchers, chemists, and drug development professionals who utilize acyl chlorides in synthetic applications.

Introduction: The Nature of this compound

This compound (C8H15ClO) is a derivative of 2-methylheptanoic acid.[2] Like all acyl chlorides, its chemistry is dominated by the highly electrophilic carbonyl carbon. This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the oxygen and chlorine atoms, which creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[3]

The presence of a methyl group at the α-carbon (C2 position) introduces steric hindrance around the reactive center. This feature can modulate the reactivity of the molecule compared to its straight-chain analog, heptanoyl chloride, a factor that must be considered in experimental design.

Key Molecular Features:

-

Electrophilic Carbonyl Carbon: The primary site of reactivity.

-

Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and an excellent leaving group, which facilitates the second step of the substitution mechanism.[4]

-

α-Methyl Group: Introduces steric bulk, potentially slowing reaction rates with sterically demanding nucleophiles.

Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles overwhelmingly proceed via a nucleophilic acyl substitution mechanism.[5] This is a two-step process, often described as an addition-elimination pathway.[6][7]

-

Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient, sp³-hybridized tetrahedral intermediate.[6]

-

Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and eliminating the most stable leaving group, which in this case is the chloride ion.[7]

The net result is the substitution of the chloride with the incoming nucleophile.[5]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactions with Nitrogen Nucleophiles (Aminolysis)

The reaction of this compound with primary or secondary amines is a robust and common method for forming N-substituted amides.[8] The reaction is typically rapid and exothermic.[9]

Causality Behind Experimental Choices:

-

Stoichiometry: Two equivalents of the amine are required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.[10] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Alternative Base: Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl.[4]

Exemplary Protocol: Synthesis of N-Benzyl-2-methylheptanamide

This protocol details the acylation of a primary amine, benzylamine, with this compound.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add benzylamine (2.0 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.[11]

-

Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Maintaining a slow addition rate prevents a rapid temperature increase.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl (aq.) to neutralize the excess amine.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-2-methylheptanamide.

| Reactant | Product | Conditions | Yield | Spectroscopic Data (Expected) |

| Benzylamine | N-Benzyl-2-methylheptanamide | DCM, 0°C to RT, 3h | ~90% | IR (cm⁻¹): ~3300 (N-H), ~1640 (C=O, Amide I). ¹H NMR (δ, ppm): ~7.3 (Ar-H), ~6.0 (br s, N-H), ~4.4 (d, N-CH₂), 2.2-2.4 (m, α-CH), 0.8-1.5 (alkyl chain). |

Reactions with Oxygen Nucleophiles

4.1 Alcohols (Esterification)

This compound reacts readily with alcohols to form esters.[12] The reaction is vigorous and produces steamy fumes of HCl.[13][14]

Causality Behind Experimental Choices:

-

Base Catalyst: While the reaction can proceed without a catalyst, it is often performed in the presence of a weak, non-nucleophilic base like pyridine. Pyridine serves two purposes: it neutralizes the HCl byproduct, and it can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Exemplary Protocol: Synthesis of Ethyl 2-methylheptanoate

-

Setup: In a fume hood, combine ethanol (1.2 eq.) and pyridine (1.2 eq.) in a round-bottom flask with a magnetic stirrer and cool to 0 °C.

-

Addition: Add this compound (1.0 eq.) dropwise to the cooled solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Dilute the mixture with diethyl ether and wash with water, 5% HCl (aq.), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting ester can be further purified by distillation.

| Reactant | Product | Conditions | Yield | Spectroscopic Data (Expected) |

| Ethanol | Ethyl 2-methylheptanoate | Pyridine, 0°C to RT, 1.5h | >95% | IR (cm⁻¹): ~1740 (C=O, Ester). ¹H NMR (δ, ppm): ~4.1 (q, O-CH₂), 2.2-2.4 (m, α-CH), 1.25 (t, O-CH₂-CH₃), 0.8-1.5 (alkyl chain). |

4.2 Water (Hydrolysis)

Acyl chlorides are highly sensitive to moisture and readily hydrolyze to the corresponding carboxylic acid upon contact with water.[15][16] This reaction is generally considered a decomposition pathway and must be avoided by using anhydrous conditions for other syntheses.[1]

R-COCl + H₂O → R-COOH + HCl

Reactions with Carbon Nucleophiles

5.1 Organocuprates (Gilman Reagents)

For the synthesis of ketones, Gilman reagents (lithium dialkylcuprates, R'₂CuLi) are the nucleophiles of choice. They are "softer" and less reactive than Grignard or organolithium reagents.[17] This moderated reactivity allows them to react with the highly reactive acyl chloride but not with the resulting ketone product, thus preventing over-addition.[18]

2-Methylheptanoyl-Cl + (CH₃)₂CuLi → 3-Methyl-2-octanone + CH₃Cu + LiCl

5.2 Grignard Reagents

Grignard reagents (R'MgX) are highly reactive "hard" nucleophiles.[17][19] They react twice with acyl chlorides. The first reaction produces a ketone.[20] This ketone is also reactive towards the Grignard reagent, leading to a second nucleophilic addition that, after acidic workup, yields a tertiary alcohol where two identical alkyl groups have been added.[21][22]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at low temperatures (e.g., -78 °C) to control the high reactivity and prevent side reactions.

-

Excess Reagent: At least two equivalents of the Grignard reagent are required to form the tertiary alcohol.

Caption: Experimental Workflow for Grignard Reaction.

5.3 Friedel-Crafts Acylation

This compound can acylate aromatic rings, such as benzene or toluene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[23] This is an electrophilic aromatic substitution reaction. The Lewis acid coordinates to the chlorine atom, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion.[24]

Key Considerations:

-

The aromatic ring must not contain strongly deactivating substituents.

-

The reaction is generally free from the rearrangements that can plague Friedel-Crafts alkylations.[23]

Safety and Handling

Acyl chlorides, including this compound, are corrosive, toxic, and highly reactive substances that demand careful handling.[15][16]

-

Moisture Sensitivity: They react violently with water, releasing corrosive HCl gas. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][25]

-

Corrosivity: Contact with skin and eyes can cause severe burns. The vapor is a severe respiratory tract irritant.[26]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16][25]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from water, alcohols, and bases.[16][25]

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is governed by the principles of nucleophilic acyl substitution. The outcome of its reactions can be precisely controlled by the judicious choice of nucleophile and reaction conditions. Softer nucleophiles like organocuprates lead to ketone formation, while hard nucleophiles like Grignard reagents produce tertiary alcohols. Reactions with amines and alcohols provide efficient routes to amides and esters, respectively. Understanding the interplay between the nucleophile's reactivity, steric factors, and experimental parameters is paramount for achieving desired synthetic transformations while ensuring safe laboratory practice.

References

-

Crunch Chemistry. (2024). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. YouTube. [Link]

-

Sciencemadness Wiki. (2025). Acyl chloride. [Link]

-

Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". [Link]

-

TMP Chem. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. [Link]

-

Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Save My Exams. (2025). Acyl chlorides and alcohols. [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

-

Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [Link]

-

Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

-

Chemistry Stack Exchange. (2021). Why do we take two moles of amines in the reaction of amine with an acid chloride?. [Link]

-

jOeCHEM. (2019). Attacking Acid Halides with Hard & Soft Nucleophiles. YouTube. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. This compound | C8H15ClO | CID 14234519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. savemyexams.com [savemyexams.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 16. nbinno.com [nbinno.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 19. leah4sci.com [leah4sci.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Grignard Reaction [organic-chemistry.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Friedel-Crafts Acylation [organic-chemistry.org]

- 24. youtube.com [youtube.com]

- 25. fishersci.com [fishersci.com]

- 26. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

Introduction: Understanding the Chemistry and Application of 2-Methylheptanoyl Chloride

An In-depth Technical Guide to the Handling and Storage of 2-Methylheptanoyl Chloride

This compound (CAS No. 13751-83-2) is a reactive acyl chloride used in organic synthesis, particularly within research and drug development sectors for the creation of complex molecules.[1][2] Its utility stems from the highly electrophilic carbonyl carbon, making it an efficient acylating agent for introducing the 2-methylheptanoyl moiety into a target structure.[3] However, this high reactivity is also the source of its significant handling challenges.

Like all acyl chlorides, its primary hazard lies in its extreme sensitivity to moisture.[4] It reacts violently with water, including atmospheric humidity, in a rapid hydrolysis reaction. This process is not only exothermic but also liberates highly corrosive and toxic hydrogen chloride (HCl) gas, which can cause severe respiratory and tissue damage.[4] Therefore, the successful and safe use of this reagent is entirely dependent on the rigorous exclusion of water and the implementation of robust safety protocols.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, grounding every recommendation in the fundamental principles of chemical reactivity and laboratory safety.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards is the foundation of a robust safety plan. While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, its hazard profile can be reliably inferred from the well-documented behavior of analogous acyl chlorides.[4][5][6]

Physicochemical and Hazard Data

The following tables summarize the known properties and expected hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₁₅ClO | [3] |

| Molecular Weight | 162.66 g/mol | [3] |

| CAS Number | 13751-83-2 | [3] |

| Appearance | Colorless to yellow liquid (Expected) | General knowledge |

| Odor | Pungent, sharp, irritating (Expected) | General knowledge |

| Boiling Point | Data not available in literature | N/A |

| Density | Data not available in literature | N/A |

| Flash Point | Data not available in literature | N/A |

Table 2: GHS Hazard Classification (Inferred)

Note: This classification is based on structurally similar acyl chlorides, such as 2-methylhexanoyl chloride and 4-chloro-2-methylbutanoyl chloride, and should be treated as a minimum standard.[4][6]

| Pictogram | GHS Class | Hazard Statement |

| Skin Corrosion / Eye Damage | H314: Causes severe skin burns and eye damage. | |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |

Core Reactivity Hazards

-

Hydrolysis: The defining hazardous reaction. The acyl chloride functional group reacts exothermically with water, alcohols, and other protic solvents. The primary byproducts are 2-methylheptanoic acid and corrosive hydrogen chloride gas. This reaction is the root cause of the "fuming" appearance in humid air.[4]

-

Incompatibilities: It is critical to avoid contact with:

-

Water, steam, and moist air.

-

Alcohols and Amines.

-

Strong bases (e.g., sodium hydroxide).

-

Strong oxidizing agents.[5]

-

-

Corrosivity: Both the parent compound and its hydrolysis byproduct (HCl) are highly corrosive to metals and biological tissues.[4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is achieved by creating multiple barriers between the researcher and the chemical.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to contain the corrosive vapors and toxic HCl gas produced upon accidental exposure to moisture.[5]

-

Inert Atmosphere: For reactions and transfers, the use of an inert atmosphere (dry nitrogen or argon) is mandatory to prevent degradation of the reagent and ensure the safety of the procedure. A glove box provides the highest level of protection.[4]

-

Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located in the immediate vicinity of the work area.[4]

Personal Protective Equipment (PPE): The Last Barrier

The following PPE is mandatory for all personnel handling the reagent:

Table 3: Personal Protective Equipment (PPE) Selection

| Body Part | Equipment | Rationale and Specifications |

| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and vapors. A face shield, worn over goggles, protects the entire face from splashes.[4] |

| Hands | Impermeable Gloves | Nitrile gloves may offer splash protection, but for prolonged handling, heavier butyl or Viton™ gloves are recommended. Always double-glove and change gloves immediately upon contamination.[4] |

| Body | Flame-Resistant Lab Coat | A lab coat made of a flame-resistant material like Nomex should be worn, fully buttoned, with sleeves rolled down.[5] |

| Respiratory | N/A for standard hood use | A respirator (e.g., self-contained breathing apparatus) should only be necessary in emergency situations like a large spill and used only by trained personnel.[4] |

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is essential for safety and experimental success.

SOP: Transferring Reagent from Supplier Bottle

This protocol describes the safe transfer of this compound from a supplier bottle to a reaction vessel using an inert atmosphere technique.

Methodology:

-

Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate height and the work area is clear of incompatible materials, especially water and alcohols.

-

Inert Atmosphere Setup: Assemble the reaction flask, equipped with a magnetic stir bar and sealed with a rubber septum. Purge the flask with dry nitrogen or argon for several minutes using an inlet needle and an outlet needle.

-

Reagent Preparation: Place the supplier bottle of this compound in the fume hood and allow it to equilibrate to ambient temperature if it was stored cold.

-

Pressure Equalization: Insert a dry nitrogen/argon inlet needle into the septum of the supplier bottle to create a slight positive pressure. This prevents air from entering when the liquid is withdrawn.

-

Syringe Transfer: Using a clean, dry, gas-tight syringe with a long needle, carefully pierce the septum of the supplier bottle. Slowly withdraw the desired volume of the liquid.

-

Causality Check: The use of a dry syringe and inert atmosphere prevents hydrolysis of the reagent both in the bottle and in the syringe, which would otherwise generate HCl gas and pressure buildup.[5]

-

-

Dispensing: Swiftly and carefully transfer the needle to the prepared reaction flask's septum and dispense the reagent.

-

Cleanup: Immediately rinse the syringe and needle by drawing up and expelling a suitable, dry, inert solvent (e.g., anhydrous dichloromethane) into a dedicated waste container. Then, carefully quench the rinse solvent as described in SOP 3.2.

Caption: Workflow for the safe transfer of this compound.

SOP: Quenching and Disposal of Unused Reagent

Unused or waste this compound must be neutralized before disposal. This protocol describes a safe quenching procedure.

Methodology:

-

Preparation: In a fume hood, prepare a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a bubbler containing a dilute sodium hydroxide solution).

-

Quenching Solution: Place a suitable nucleophilic solvent, such as isopropanol or methanol, in the flask. Cool the flask in an ice/water bath.

-

Causality Check: Using an alcohol as the quenching agent results in a less vigorous reaction than using water, forming a stable ester and HCl.[7] The ice bath manages the exothermic nature of the reaction.

-

-

Dilution: Dilute the waste this compound with an inert, dry solvent (e.g., THF, Toluene) in the dropping funnel.

-

Slow Addition: Slowly add the diluted acyl chloride solution dropwise to the stirring, cooled alcohol. Monitor the reaction temperature and the rate of gas evolution.

-

Neutralization: After the addition is complete, allow the mixture to slowly warm to room temperature. Once gas evolution has ceased, slowly add a saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (check with pH paper).

-

Self-Validation: This step ensures all generated HCl has been neutralized, making the final waste solution safer to handle.

-

-

Disposal: The final, neutralized solution should be collected in a properly labeled hazardous waste container for disposal according to institutional guidelines.

Section 4: Long-Term Storage and Stability

Proper storage is critical to maintain reagent purity and prevent hazardous situations.

-

Atmosphere: Store under an inert atmosphere of nitrogen or argon.[4] Supplier bottles are often sealed this way. Once opened, the bottle should be re-purged with inert gas before re-sealing.

-

Temperature: Store in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[4] Recommended storage temperature is often 2-8 °C to minimize vapor pressure and degradation.[4]

-

Location: Store in a dedicated cabinet for corrosive and water-reactive materials. Do not store with or above incompatible materials like bases or oxidizing agents.

-

Container Integrity: Use only the original supplier container or a suitable alternative designed for corrosive materials. Ensure the cap is tightly sealed. Parafilm® can be wrapped around the cap/bottle neck junction as an extra barrier against moisture ingress.

Section 5: Emergency Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

Caption: Decision tree for responding to a this compound spill.

Key Principles for Spill Cleanup:

-

DO NOT USE WATER or combustible materials like paper towels to clean up the initial spill.[5]

-

Use a dry, inert absorbent material such as sand, vermiculite, or a specialized spill absorbent for reactive chemicals.

-

Collect the absorbed material using non-sparking tools and place it in a heavy-duty, sealable plastic container.

-

Label the container clearly as "Hazardous Waste: this compound Spill Debris" and arrange for professional disposal.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14234519, this compound. Available: [Link]

-

ChemBK (2024). 2-methylbutanoyl chloride. Available: [Link]

-

Matrix Fine Chemicals (Date N/A). 2-METHYLPENTANOYL CHLORIDE | CAS 5238-27-7. Available: [Link]

-

Yufeng (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3458543, 2-methylhexanoyl Chloride. Available: [Link]

Sources

- 1. This compound | 13751-83-2 [chemicalbook.com]

- 2. This compound | 13751-83-2 [amp.chemicalbook.com]

- 3. This compound | C8H15ClO | CID 14234519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-methylhexanoyl Chloride | C7H13ClO | CID 3458543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tempo | C9H18NO | CID 2724126 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Applications of 2-Methylheptanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylheptanoyl chloride, a chiral acyl chloride, presents a versatile yet underexplored building block in synthetic chemistry. Its unique structural feature—a methyl group at the α-position—introduces chirality and steric hindrance that can be strategically exploited in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the fundamental properties, synthesis, and, most importantly, the potential research applications of this compound. By examining the established reactivity of acyl chlorides and the known biological activities of related 2-methyl-branched fatty acid derivatives, we delineate promising avenues for its use in medicinal chemistry, fine chemical synthesis, and the development of novel materials. This document serves as a technical resource to inspire and facilitate the innovative application of this intriguing chiral reagent.

Introduction: The Synthetic Potential of a Chiral Acyl Chloride

Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity as acylating agents. This compound (C8H15ClO) belongs to this important class of compounds, with the distinguishing feature of a stereocenter at the second carbon of the heptanoyl chain. This chirality, coupled with the reactivity of the acyl chloride functional group, makes it a valuable tool for introducing a specific chiral lipophilic moiety into a target molecule. The presence of the α-methyl group can significantly influence the pharmacological and physicochemical properties of the resulting derivatives, offering a subtle yet powerful handle for molecular design and optimization in drug discovery and materials science.

This guide will navigate through the core chemical principles governing the utility of this compound, from its synthesis and handling to its potential deployment in cutting-edge research.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective and safe use in a research setting.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C8H15ClO | PubChem[1][2] |

| Molecular Weight | 162.66 g/mol | PubChem[1][2] |

| CAS Number | 13751-83-2 | PubChem[1][2] |

| Appearance | Colorless to light yellow liquid (inferred) | General knowledge of acyl chlorides |

| Boiling Point | 32°-34°C at 0.6 torr | PrepChem |

Synthesis of this compound

The most direct and common method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 2-methylheptanoic acid, with a chlorinating agent. Oxalyl chloride is a particularly effective reagent for this transformation, yielding the desired acyl chloride with gaseous byproducts that are easily removed.

Experimental Protocol: Synthesis of this compound from 2-Methylheptanoic Acid

Materials:

-

2-Methylheptanoic acid

-

Oxalyl chloride

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylheptanoic acid in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess (typically 1.2-1.5 equivalents) of oxalyl chloride to the stirred solution via a dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until the evolution of gas ceases.

-

The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound, which can be purified by distillation.

Diagram: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Core Reactivity and Mechanistic Considerations

As a typical acyl chloride, this compound is a potent electrophile. The carbonyl carbon is rendered highly electron-deficient by the inductive effects of both the chlorine and oxygen atoms. This makes it susceptible to nucleophilic attack, primarily through a nucleophilic acyl substitution mechanism.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.

Diagram: Nucleophilic Acyl Substitution Mechanism

Sources

An In-Depth Technical Guide to 2-Methylheptanoyl Chloride as a Chiral Building Block in Synthesis

Executive Summary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. This guide focuses on 2-methylheptanoyl chloride, a versatile and valuable chiral synthon. We will delve into its synthesis, properties, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility. This document is designed not merely as a set of protocols, but as a strategic manual, explaining the causality behind experimental choices to empower scientists in their synthetic endeavors.

The Strategic Importance of this compound

Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with a chiral biological environment (such as enzymes and receptors) often leads to one enantiomer being therapeutically active while the other may be inactive or even exert toxic effects. Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of modern drug discovery.

This compound, with its stereogenic center at the C2 position, is an attractive building block for several reasons:

-

Reactive Handle: The acyl chloride functionality is highly reactive, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions.[1][2] This allows for the straightforward introduction of the chiral 2-methylheptanoyl moiety into a target molecule.

-

Lipophilic Side Chain: The heptanoyl backbone provides a significant degree of lipophilicity, a property that can be crucial for modulating the pharmacokinetic profile of a drug candidate, such as its membrane permeability and metabolic stability.

-

Stereochemical Information Transfer: As a chiral electrophile, it can react with other chiral or prochiral molecules to generate new stereocenters with a high degree of diastereoselectivity, particularly when guided by chiral auxiliaries or catalysts.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is essential for its effective use.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅ClO | [1] |

| Molecular Weight | 162.66 g/mol | [1] |

| CAS Number | 13751-83-2 | [1][3] |

| Boiling Point | 32°-34 °C at 0.6 torr | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCCCC(C)C(=O)Cl | [1] |

Spectroscopic Signature: While a comprehensive public database of spectra is limited, the expected spectroscopic characteristics are as follows:

-

¹H NMR: Resonances for the terminal methyl group, a complex pattern for the methylene protons of the pentyl chain, a multiplet for the methine proton at C2, and a distinct signal for the methyl group at C2.

-

¹³C NMR: A characteristic downfield signal for the carbonyl carbon (typically >170 ppm), along with signals for the aliphatic carbons.

-

IR Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

Synthesis of Enantiomerically Pure this compound

The value of this compound lies in its enantiomeric purity. This is achieved by first synthesizing or resolving its precursor, 2-methylheptanoic acid, and then converting it to the acid chloride.

The Precursor: Enantioselective Access to 2-Methylheptanoic Acid

There are two primary strategies for obtaining enantiomerically pure 2-methylheptanoic acid:

Method 1: Classical Resolution of a Racemic Mixture

This traditional but effective method relies on the separation of diastereomeric salts formed by reacting the racemic acid with a chiral resolving agent, typically a naturally occurring amine.[6]

Causality Behind the Method: Enantiomers possess identical physical properties, making them inseparable by standard techniques like crystallization or chromatography.[7] By reacting the racemic acid with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine), a mixture of diastereomeric salts is formed ((R,R) and (S,R)). These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[6][7] Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure carboxylic acids.

Caption: Workflow for the classical resolution of racemic 2-methylheptanoic acid.

Method 2: Asymmetric Synthesis using Chiral Auxiliaries

A more modern and often more efficient approach is to synthesize the desired enantiomer directly using a chiral auxiliary. The Evans oxazolidinone auxiliaries are particularly powerful for the asymmetric alkylation of carboxylic acid derivatives.[8][9]

Causality Behind the Method: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct a subsequent reaction in a stereoselective manner.[4] In this case, an achiral propionyl group is attached to an Evans auxiliary. The bulky substituent on the auxiliary effectively blocks one face of the resulting enolate, forcing an incoming electrophile (e.g., a pentyl halide) to attack from the less hindered face. This substrate-controlled reaction creates the new stereocenter at C2 with a high degree of predictability and diastereoselectivity.[6][10] The auxiliary can then be cleaved and recycled.

Conversion to this compound: A Reliable Protocol

The conversion of the carboxylic acid to the highly reactive acid chloride is a critical step. The use of oxalyl chloride or thionyl chloride is standard. Oxalyl chloride is often preferred in laboratory settings because its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[11]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of acyl chlorides.[4][11]

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add enantiomerically pure 2-methylheptanoic acid (1.0 eq). Dissolve the acid in a minimal amount of anhydrous dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) is added.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.

-

Scientist's Insight: The reaction is catalyzed by DMF, which forms a Vilsmeier reagent in situ, a more potent acylating agent. The use of a slight excess of oxalyl chloride ensures the complete conversion of the carboxylic acid.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until gas evolution ceases.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the solvent and any excess oxalyl chloride. The crude this compound is typically of sufficient purity for immediate use in subsequent reactions. If higher purity is required, it can be purified by distillation under reduced pressure.[4]

Applications in Asymmetric Synthesis: A Case Study

The true utility of this compound is demonstrated in its application to the synthesis of complex, biologically active molecules. A prime example is its use in the synthesis of insect pheromones.

Case Study: Synthesis of Aggregation Pheromones

Many insect pheromones are chiral molecules, and their biological activity is often highly dependent on their stereochemistry. The 2-methylheptanoyl moiety is a component of several such pheromones. For instance, derivatives of 2-methylheptanoic acid are related to pheromones used in pest control.[12]

Experimental Protocol: Diastereoselective Acylation using an Evans Auxiliary

This protocol illustrates the reaction of an N-acyl oxazolidinone, a common transformation in asymmetric synthesis where an acid chloride would be a key reagent for its formation.[13][14]

-

Preparation of the N-Acyl Oxazolidinone: In a flame-dried flask under nitrogen, (S)-4-benzyl-2-oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 15 minutes. (S)-2-methylheptanoyl chloride (1.1 eq) in THF is then added slowly. The reaction is stirred at -78 °C for 30 minutes and then warmed to room temperature.

-

Formation of the Enolate: The resulting N-(2-methylheptanoyl)oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A base such as sodium hexamethyldisilazide (NaHMDS, 1.1 eq) is added to form the Z-enolate.

-

Scientist's Insight: The formation of the Z-enolate is crucial for the subsequent stereocontrol. The chelation of the sodium cation between the two carbonyl oxygens favors the formation of this specific enolate geometry.

-

-

Diastereoselective Alkylation: An electrophile (e.g., methyl iodide, 1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred for several hours until completion (monitored by TLC).

-

Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the chiral auxiliary can be cleaved (e.g., via hydrolysis with lithium hydroxide) to yield the enantiomerically enriched carboxylic acid product, now containing a new stereocenter with a defined relationship to the original one from the 2-methylheptanoyl group.

Caption: A generalized workflow for the use of this compound in a diastereoselective synthesis involving a chiral auxiliary.

Handling, Storage, and Safety

Acyl chlorides are reactive and require careful handling.

-

Handling: this compound is corrosive and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be handled under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.

-

Safety: The compound is harmful if swallowed and causes severe skin burns and eye damage.[15] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion and Future Perspectives

This compound is a powerful chiral building block that provides a reliable means of introducing a chiral, lipophilic moiety into a wide range of molecules. Its utility is rooted in the high reactivity of the acyl chloride group and the stereochemical information encoded in its structure. Through well-established methods of asymmetric synthesis, both enantiomers of this reagent can be accessed in high purity. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the strategic application of versatile building blocks like this compound will remain a key enabler of innovation in synthetic chemistry. Future applications may include its incorporation into novel drug delivery systems, the development of new agrochemicals, and its use in the synthesis of complex natural products.

References

-

PrepChem. Synthesis of D2. This compound. Available from: [Link]

-